3,5-Dichloro-3',5'-difluorobenzophenone

Description

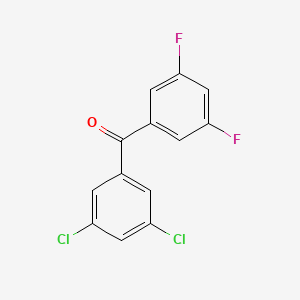

3,5-Dichloro-3',5'-difluorobenzophenone is a halogenated benzophenone derivative with the molecular formula C₁₃H₆Cl₂F₂O and a molecular weight of 287.09 g/mol . The compound features two chlorine atoms at the 3- and 5-positions of one benzene ring and two fluorine atoms at the 3'- and 5'-positions of the second benzene ring. This substitution pattern creates strong electron-withdrawing effects, making it a candidate for nucleophilic aromatic substitution (NAS) reactions and applications in polymer synthesis .

Properties

IUPAC Name |

(3,5-dichlorophenyl)-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2F2O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLFRFWTFIIFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374166 | |

| Record name | 3,5-Dichloro-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-17-2 | |

| Record name | 3,5-Dichloro-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3,5-Dichloro-3’,5’-difluorobenzophenone typically involves the following steps :

Formation of Grignard Reagent: Reacting 1,3,5-trichlorobenzene or 3,5-dichloro-1-bromobenzene with magnesium to form a Grignard reagent.

Nucleophilic Addition: The Grignard reagent is then subjected to a nucleophilic addition reaction with a trifluoroacetyl reagent.

Acid Treatment: The product is treated with acid to obtain 3,5-Dichloro-3’,5’-difluorobenzophenone.

This method is favored for its mild reaction conditions, low raw material cost, and suitability for industrial production.

Chemical Reactions Analysis

3,5-Dichloro-3’,5’-difluorobenzophenone undergoes various chemical reactions, including :

Substitution Reactions: The compound can participate in halogen substitution reactions, where chlorine or fluorine atoms are replaced by other functional groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Nucleophilic Addition: The carbonyl group in the benzophenone structure allows for nucleophilic addition reactions.

Common reagents used in these reactions include Grignard reagents, strong bases, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-Dichloro-3’,5’-difluorobenzophenone is utilized in various scientific research applications :

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-3’,5’-difluorobenzophenone involves its interaction with molecular targets through its carbonyl group and halogen atoms . The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their structure and function. The specific pathways and targets depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3,5-Dichloro-3',5'-difluorobenzophenone and related benzophenones:

Key Observations :

- Substituent Effects: The target compound’s dichloro and difluoro groups enhance its electron-withdrawing capacity compared to mono-chloro analogs (e.g., 3-Chloro-3',5'-difluorobenzophenone) or non-chlorinated derivatives like 4,4’-difluorobenzophenone .

- Molecular Weight : The addition of chlorine increases molecular weight significantly, influencing physical properties such as melting points and solubility .

Reactivity in Nucleophilic Aromatic Substitution (NAS)

Halogenated benzophenones are critical in polymer synthesis via NAS. Reactivity depends on the leaving group (F vs. Cl) and substituent positions:

- 3,5-Difluorobenzophenone (Analog): Fluorine atoms at meta positions require high reaction temperatures (150–185°C) for substitution, with reduced reactivity after the first substitution due to electronic deactivation .

- This compound: Chlorine atoms (better leaving groups than fluorine) may enhance reactivity at specific positions. However, the meta-difluoro substituents on the second ring likely slow NAS due to steric and electronic effects .

- 4,4’-Difluorobenzophenone: Para-substituted fluorines exhibit higher NAS reactivity than meta-substituted analogs, enabling polymer synthesis under milder conditions .

Solubility and Thermal Stability:

- Glass Transition Temperature (Tg): Benzophenones with pendant groups (e.g., 3,5-difluorobenzophenone-based polymers) exhibit Tg values ranging from 150–200°C, suggesting that the target compound could contribute to high-Tg polymers .

Functional Group Comparisons:

- 3,5-Dichlorobenzoyl Chloride : Replacing the ketone with an acid chloride group increases reactivity toward nucleophiles but reduces thermal stability .

- 3,5-Dichloro-2,2,2-Trifluoroacetophenone: The trifluoromethyl group enhances hydrophobicity, making it suitable for hydrophobic coatings, unlike the target compound’s benzophenone backbone .

Biological Activity

3,5-Dichloro-3',5'-difluorobenzophenone is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H8Cl2F2O

- Molecular Weight : 295.1 g/mol

- IUPAC Name : this compound

- CAS Number : 115495-66-0

This compound features two aromatic rings connected by a carbonyl group, with chlorine and fluorine substituents that significantly influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on enzymatic inhibition and potential therapeutic applications.

Enzymatic Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes involved in cholesterol biosynthesis. Notably, it has been shown to inhibit oxido-squalene cyclase, an enzyme crucial for the conversion of squalene to lanosterol in the cholesterol synthesis pathway. This inhibition can lead to decreased cholesterol levels in the bloodstream, making it a candidate for treating hypercholesterolemia .

Study 1: Inhibition of Oxido-Squalene Cyclase

A study conducted by Cattel et al. demonstrated that compounds similar to this compound effectively inhibit oxido-squalene cyclase. The results indicated a significant reduction in cholesterol synthesis in vitro, suggesting potential therapeutic applications in managing cholesterol-related disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits oxido-squalene cyclase | |

| Cholesterol Reduction | Decreases cholesterol synthesis | |

| Toxicological Concerns | Potential carcinogenic effects |

The mechanism through which this compound exerts its biological effects primarily involves enzyme inhibition. By binding to the active site of oxido-squalene cyclase, it prevents the conversion of squalene into lanosterol, thereby disrupting the cholesterol biosynthesis pathway. This action not only lowers cholesterol levels but may also have implications for other metabolic processes involving sterols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.